molecular formula C11H16O6 B1383958 (3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester CAS No. 1446467-08-8

(3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester

Cat. No.: B1383958
CAS No.: 1446467-08-8
M. Wt: 244.24 g/mol
InChI Key: LBZAYEKOWPAGQN-OPRDCNLKSA-N
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Description

(3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by selective acetylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include Ethyl (3R,4R,5R)-5-formamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate and other derivatives with different substituents on the cyclohexene ring .

Uniqueness

What sets (3S,4S,5R)-5-(Acetyloxy)-3,4-dihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester apart is its specific stereochemistry and the presence of both acetyloxy and dihydroxy groups.

Properties

IUPAC Name

ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZAYEKOWPAGQN-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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